2-(2-thiazolyl)Cyclobutanamine
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Overview
Description
2-(2-Thiazolyl)Cyclobutanamine is a heterocyclic compound featuring a thiazole ring attached to a cyclobutanamine moiety. Thiazoles are known for their diverse biological activities and are integral components in various medicinal and industrial applications . The unique structure of this compound makes it a valuable compound for research and development in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-thiazolyl)Cyclobutanamine typically involves the reaction of cyclobutanamine with thiazole derivatives. One common method includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction is carried out under controlled conditions to ensure the formation of the desired thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Thiazolyl)Cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolines or thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.
Major Products:
Scientific Research Applications
2-(2-Thiazolyl)Cyclobutanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-thiazolyl)Cyclobutanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Thiazolines: These compounds share the thiazole ring but differ in their chemical reactivity and biological activities.
Thiazolidines: Similar in structure but with distinct chemical properties and applications.
Thiazoles: A broader class of compounds with diverse biological activities.
Uniqueness: 2-(2-Thiazolyl)Cyclobutanamine stands out due to its unique combination of the thiazole ring and cyclobutanamine moiety, offering distinct chemical and biological properties that make it valuable for various research and industrial applications .
Properties
CAS No. |
933713-04-3 |
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Molecular Formula |
C7H10N2S |
Molecular Weight |
154.24 g/mol |
IUPAC Name |
2-(1,3-thiazol-2-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C7H10N2S/c8-6-2-1-5(6)7-9-3-4-10-7/h3-6H,1-2,8H2 |
InChI Key |
XUEABXITWAMPKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C2=NC=CS2)N |
Origin of Product |
United States |
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